Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate is a benzoate ester derivative featuring a tetrahydronaphthalene (tetralin) core substituted with a hydroxy group at position 2 and a methyl-carbamoyl linkage. Structural analogs, such as those discussed below, offer insights into how substituent variations influence properties.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-19(23)16-8-6-15(7-9-16)18(22)21-13-20(24)11-10-14-4-2-3-5-17(14)12-20/h2-9,24H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFVIAIBPBNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Intermediate: This can be achieved by the catalytic hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions.
Introduction of the Hydroxy Group: The tetrahydronaphthalene intermediate is then subjected to hydroxylation reactions to introduce the hydroxy group at the desired position.
Carbamoylation: The hydroxylated tetrahydronaphthalene is reacted with a suitable carbamoyl chloride in the presence of a base to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester and carbamoyl groups can be reduced to their respective alcohols and amines.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (see Table 1 for summary):
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate (CAS: 94497-53-7)
- Structure : The tetralin ring is substituted with four methyl groups (5,5,8,8-tetramethyl) instead of a hydroxy group.
- Key Properties: Molecular Weight: 365.5 g/mol . Lipophilicity: High XLogP3 value of 5.7, indicating strong hydrophobic character . Hydrogen Bonding: One donor (carbamoyl NH) and three acceptors (carbonyl and ester oxygens) . Polar Surface Area: 55.4 Ų .
(2-([(4-Methoxybenzoyl)oxy]methyl)-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl 4-methoxybenzoate (CAS: 339029-06-0)
- Structure : Features methoxybenzoyloxy and 4-methoxybenzoate groups instead of hydroxy and carbamoyl substituents.
- Key Properties :
- Implications : Methoxy groups increase electron density and may enhance metabolic stability compared to hydroxy groups. The larger molecular weight and extended conjugation could influence binding interactions.
Hypothetical Comparison with Target Compound
- Structural Differences: The target compound’s 2-hydroxy group introduces polarity and hydrogen-bonding capacity, likely reducing logP compared to the tetramethyl analog. The carbamoyl linkage in the target compound may enhance hydrogen-bond acceptor/donor interactions relative to the methoxy-substituted analog.
- Predicted Properties: LogP: Lower than 5.7 (tetramethyl analog) due to hydroxy group polarity. Hydrogen Bonding: Two donors (hydroxy and carbamoyl NH) and four acceptors (hydroxy oxygen, carbamoyl carbonyl, and ester oxygens). Solubility: Improved aqueous solubility compared to the tetramethyl analog but lower than the methoxy-dominated compound.
Data Table: Comparative Analysis of Structural Analogs
Research Implications and Limitations
- Structural Insights : The hydroxy group in the target compound may improve solubility and target engagement in polar environments, whereas methyl or methoxy groups favor lipophilic interactions.
- Data Gaps : Direct experimental data (e.g., crystallographic studies, solubility, bioactivity) for the target compound are absent in the provided evidence. Tools like SHELX could aid in resolving its 3D structure if crystallographic data become available.
- Synthetic Considerations : The carbamoyl and ester linkages in these analogs suggest susceptibility to hydrolysis, necessitating stability studies under physiological conditions.
Biological Activity
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential biological activities. Its structure includes a benzoate ester linked to a tetrahydronaphthalene derivative through a carbamoyl group. The molecular formula for this compound is C_{19}H_{21}N_{1}O_{5} with a molecular weight of approximately 356.42 g/mol. This compound has garnered interest in medicinal chemistry due to its unique functional groups that may interact with various biological targets.
The biological activity of this compound is an area of ongoing research. Compounds with similar structures have shown interactions with different enzymes and receptors. These interactions may influence several biochemical pathways involved in cellular signaling and metabolic processes, potentially leading to significant pharmacological effects.
Enzyme Inhibition Studies
Research indicates that compounds containing carbamoyl moieties can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have demonstrated that certain derivatives can inhibit AChE more effectively than established drugs like rivastigmine and galantamine. The IC50 values for these inhibitors range from 1.60 to 311.0 µM, indicating varying degrees of potency against these enzymes .
Case Studies and Research Findings
- Antitumor Activity : Preliminary studies suggest that similar compounds may possess antitumor properties. For example, derivatives of benzamide have been shown to inhibit cancer cell proliferation in vitro, demonstrating the potential for therapeutic applications in oncology .
- Neuroprotective Effects : Other studies have indicated neuroprotective effects associated with compounds containing naphthalene derivatives. These compounds may help mitigate neurodegenerative processes by modulating cholinergic signaling pathways .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Unique Aspects |
|---|---|---|---|
| Methyl 4-amino benzoate | Moderate AChE inhibition | 150 | Simple amine structure |
| Naphthalene acetic acid | Weak anti-inflammatory | N/A | Lacks carbamoyl group |
| Carbamazepine | Anticonvulsant properties | N/A | Different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
